1,7-bis(4-chlorobenzyl)-3,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione
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Overview
Description
This compound is a derivative of purine, which is a heterocyclic aromatic organic compound. It’s a kind of nitrogen-containing heterocycle and is one of the two types of nitrogen-containing bioheterocycles called nucleobases, which, along with deoxyribose or ribose sugars, form nucleotides . These nucleotides are the basic building blocks of DNA and RNA .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, includes a purine core, which is a bicyclic molecule made up of a pyrimidine ring fused to an imidazole ring. It also has two 4-chlorobenzyl groups attached, as well as two methyl groups .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, purine derivatives can undergo a variety of reactions. These can include further substitutions on the purine ring, as well as reactions at the benzyl and methyl groups .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For instance, the presence of the chlorobenzyl groups in this compound could increase its lipophilicity compared to purine itself .Scientific Research Applications
Cancer Therapy: Iron Chelation
Iron chelators have gained attention as potential cancer therapeutics due to cancer cells’ increased avidity for iron. In this context, derivatives of 1,2,4-triazino[5,6-b]indole were designed and synthesized. Specifically, a novel series of 5H-[1,2,4]triazino[5,6-b]indole derivatives with a pyridinocycloalkyl moiety were developed based on the structure of the iron chelator VLX600 . Among these compounds, 3k demonstrated strong antiproliferative activity against various cancer cell lines (A549, MCF-7, Hela, and HepG-2) with low cytotoxicity against normal cells. Notably, 3k selectively bound to ferrous ions and induced apoptosis via the mitochondria pathway, making it a promising lead compound for cancer treatment .
Antimicrobial Properties
Some novel derivatives of 1,2,4-triazol-3-one were synthesized, including those bearing a pyridazinocycloalkyl moiety. These compounds exhibited antimicrobial activity, which could be explored further for potential therapeutic applications .
Anticancer Activity
Researchers have been investigating polyheterocyclic compounds derived from 1,2,4-triazino[5,6-b]indole . These compounds, including 1-amino[1,2,4]triazino[3’,4’:3,4]-[1,2,4]triazino[5,6-b]indole-2-carbonitrile , are being evaluated for their anticancer properties. Understanding how the size of these molecules impacts their activity may provide valuable insights for future drug development .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1,7-bis[(4-chlorophenyl)methyl]-3,9-dimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20Cl2N6O2/c1-14-11-29-19-20(26-22(29)31(27-14)13-16-5-9-18(25)10-6-16)28(2)23(33)30(21(19)32)12-15-3-7-17(24)8-4-15/h3-10H,11-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHUUHQKNFLEANW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC4=CC=C(C=C4)Cl)CC5=CC=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20Cl2N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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